molecular formula C9H17NO B6234298 N,N,2,2-tetramethylcyclobutane-1-carboxamide CAS No. 2758000-90-5

N,N,2,2-tetramethylcyclobutane-1-carboxamide

Cat. No. B6234298
CAS RN: 2758000-90-5
M. Wt: 155.2
InChI Key:
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Description

N,N,2,2-tetramethylcyclobutane-1-carboxamide (TMCCA) is an organic compound belonging to the family of cyclobutanes, which are compounds containing four carbon atoms arranged in a ring. It is a colorless, odorless crystalline solid with a molecular weight of 168.21 g/mol. TMCCA is a versatile compound with a wide range of applications in the scientific and medical fields, including its use as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential therapeutic agent.

Scientific Research Applications

N,N,2,2-tetramethylcyclobutane-1-carboxamide is used in a wide range of scientific research applications, including in organic synthesis, as a pharmaceutical intermediate, and as a potential therapeutic agent. As an organic synthesis reagent, N,N,2,2-tetramethylcyclobutane-1-carboxamide is used in the synthesis of a variety of compounds, including polymers, polyols, and polymeric surfactants. As a pharmaceutical intermediate, N,N,2,2-tetramethylcyclobutane-1-carboxamide is used in the synthesis of a variety of drugs, including anti-inflammatory agents, anti-viral agents, and anti-cancer agents. As a potential therapeutic agent, N,N,2,2-tetramethylcyclobutane-1-carboxamide has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.

Mechanism of Action

N,N,2,2-tetramethylcyclobutane-1-carboxamide is thought to modulate the activity of G-protein coupled receptors by acting as a partial agonist. Specifically, N,N,2,2-tetramethylcyclobutane-1-carboxamide binds to the receptor and activates the receptor to a lesser degree than the natural ligand, thus resulting in a decrease in the receptor's activity. This mechanism of action has been studied in a variety of physiological processes, including inflammation, pain, and cancer.
Biochemical and Physiological Effects
N,N,2,2-tetramethylcyclobutane-1-carboxamide has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. Specifically, N,N,2,2-tetramethylcyclobutane-1-carboxamide has been studied for its potential to modulate the activity of receptors involved in inflammation, pain, and cancer. In studies of inflammation, N,N,2,2-tetramethylcyclobutane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. In studies of pain, N,N,2,2-tetramethylcyclobutane-1-carboxamide has been shown to reduce the expression of pain-related genes, such as TRPV1 and TRPA1. In studies of cancer, N,N,2,2-tetramethylcyclobutane-1-carboxamide has been shown to reduce the proliferation of cancer cells and to induce apoptosis.

Advantages and Limitations for Lab Experiments

N,N,2,2-tetramethylcyclobutane-1-carboxamide has a number of advantages as a reagent for lab experiments. It is a commercially available compound, it is relatively inexpensive, and it is easy to synthesize. Additionally, N,N,2,2-tetramethylcyclobutane-1-carboxamide is a versatile compound with a wide range of applications in the scientific and medical fields. However, there are some limitations to the use of N,N,2,2-tetramethylcyclobutane-1-carboxamide in lab experiments. For example, N,N,2,2-tetramethylcyclobutane-1-carboxamide is not very soluble in water and must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide, in order to be used in experiments. Additionally, N,N,2,2-tetramethylcyclobutane-1-carboxamide is a relatively unstable compound and can degrade over time.

Future Directions

The potential of N,N,2,2-tetramethylcyclobutane-1-carboxamide as a therapeutic agent has yet to be fully explored. Future studies should focus on the potential of N,N,2,2-tetramethylcyclobutane-1-carboxamide to modulate the activity of G-protein coupled receptors in a variety of physiological processes, such as inflammation, pain, and cancer. Additionally, future studies should focus on the development of more stable and water-soluble forms of N,N,2,2-tetramethylcyclobutane-1-carboxamide in order to facilitate its use in experiments. Furthermore, studies should be conducted to explore the potential of N,N,2,2-tetramethylcyclobutane-1-carboxamide as a prodrug, which could be used to deliver therapeutic agents to specific target sites in the body. Finally, studies should be conducted to explore the potential of N,N,2,2-tetramethylcyclobutane-1-carboxamide to modulate the activity of other receptors, such as ion channels, which are involved in a variety of physiological processes.

Synthesis Methods

N,N,2,2-tetramethylcyclobutane-1-carboxamide can be synthesized in a variety of ways, including by the reaction of cyclobutanol with formamide in the presence of an acid catalyst, such as sulfuric acid, or by the reaction of cyclobutane-1,4-dicarboxylic acid with formamide in the presence of an acid catalyst. The reaction of cyclobutanol with formamide is the most commonly used method and is typically conducted at a temperature of 80-90°C in an inert atmosphere, such as nitrogen or argon.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N,2,2-tetramethylcyclobutane-1-carboxamide can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,2,3,3-tetramethylcyclobutanone", "Ammonia", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: Reduction of 2,2,3,3-tetramethylcyclobutanone with sodium borohydride in methanol to yield 2,2,3,3-tetramethylcyclobutan-1-ol", "Step 2: Conversion of 2,2,3,3-tetramethylcyclobutan-1-ol to 2,2,3,3-tetramethylcyclobutan-1-carboxylic acid by oxidation with sodium hypochlorite in hydrochloric acid", "Step 3: Conversion of 2,2,3,3-tetramethylcyclobutan-1-carboxylic acid to its acid chloride derivative using thionyl chloride", "Step 4: Reaction of the acid chloride derivative with ammonia in methanol to yield N,N,2,2-tetramethylcyclobutane-1-carboxamide", "Step 5: Purification of the product by recrystallization from acetic anhydride and acetic acid" ] }

CAS RN

2758000-90-5

Product Name

N,N,2,2-tetramethylcyclobutane-1-carboxamide

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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